N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
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Overview
Description
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are often found in pharmaceuticals and biologically important compounds used in drug discovery studies against various diseases . The compound also contains a thiazole ring, another type of heterocyclic compound, which is known for its antimicrobial properties .
Molecular Structure Analysis
The compound’s structure would be characterized using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The compound may undergo various chemical reactions due to the presence of the 1,2,4-triazole and thiazole rings. For instance, 1,2,4-triazoles can undergo nucleophilic attack on isocyanates and copper-promoted intramolecular N–N oxidative coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by various factors, including its molecular structure and the functional groups present. For instance, the presence of the 1,2,4-triazole and thiazole rings could influence its reactivity and stability .Scientific Research Applications
PET Ligand Synthesis for CRF1 Receptors
A study by Kumar et al. (2006) described the synthesis and evaluation of a PET imaging agent, targeting CRF1 receptors in the brain. This research showcases the application of complex organic molecules in developing diagnostic tools for neuroscience, potentially offering insights into the brain's response to stress and related disorders (Kumar et al., 2006).
Synthesis and Antimicrobial Activities
Research by Bektaş et al. (2007) focused on synthesizing novel 1,2,4-triazole derivatives and testing their antimicrobial activities. This study indicates the potential use of structurally complex molecules for developing new antimicrobial agents, which could be vital in addressing antibiotic resistance issues (Bektaş et al., 2007).
Novel Bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles Synthesis
Reddy et al. (2013) synthesized a series of novel compounds and evaluated their antibacterial activity, highlighting the exploration of heterocyclic compounds for potential therapeutic uses, particularly in combating various bacterial infections (Reddy et al., 2013).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, 1,2,4-triazole-containing compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Future Directions
1,2,4-Triazole-containing compounds have been the focus of considerable research due to their potential applications in various fields, including pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . Future research could explore new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O5S/c1-13-18(34-22-25-19(26-27(13)22)14-3-9-17(33-2)10-4-14)11-12-23-20(29)21(30)24-15-5-7-16(8-6-15)28(31)32/h3-10H,11-12H2,1-2H3,(H,23,29)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPZWGUTFPXAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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